molecular formula C14H13Cl2N3O2 B11809096 4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride

4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride

Cat. No.: B11809096
M. Wt: 326.2 g/mol
InChI Key: AGCMIBRHOJSEFV-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-aminobenzimidazole with substituted aromatic aldehydes in ethanol, catalyzed by glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological and chemical properties .

Scientific Research Applications

4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)benzoic acid;dihydrochloride

InChI

InChI=1S/C14H11N3O2.2ClH/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19;;/h1-7H,15H2,(H,16,17)(H,18,19);2*1H

InChI Key

AGCMIBRHOJSEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)C(=O)O.Cl.Cl

Origin of Product

United States

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